
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one, also known as NBD-Cl, is a fluorescent reagent commonly used in biochemical and physiological research. It is a highly sensitive and specific probe that is widely used for labeling and detecting proteins, peptides, and other biomolecules.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one is based on its ability to react with amino groups of proteins and peptides. The reaction between 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one and amino groups results in the formation of a covalent bond, which leads to the labeling of the protein or peptide. The labeled protein or peptide can be detected by its fluorescence properties.
Biochemical and Physiological Effects:
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is widely used in biochemical and physiological research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one include its high sensitivity and specificity, its ability to label a wide range of biomolecules, and its compatibility with various imaging techniques. The limitations of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one include its cost, its limited stability in aqueous solutions, and its potential interference with some biological processes.
Orientations Futures
There are several future directions for the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in scientific research. One direction is the development of new labeling strategies that can improve the sensitivity and specificity of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one. Another direction is the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in the study of protein dynamics and conformational changes. Finally, the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in the development of new diagnostic and therapeutic tools is also a promising direction for future research.
Conclusion:
In conclusion, 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one is a highly sensitive and specific fluorescent reagent that is widely used in biochemical and physiological research. It has a wide range of applications in protein labeling and detection, fluorescence microscopy, and other imaging techniques. Despite its limitations, 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one remains a valuable tool for scientific research and has promising future directions for development and application.
Méthodes De Synthèse
The synthesis of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one involves the reaction of 5-chloro-2-hydroxypyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one. The overall yield of the synthesis is around 60-70%.
Applications De Recherche Scientifique
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one has a wide range of applications in scientific research, especially in the field of biochemistry and molecular biology. It is commonly used for labeling and detecting proteins, peptides, and other biomolecules. 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one can be used to study protein-protein interactions, protein-ligand interactions, enzyme kinetics, and other biochemical processes. It is also used for fluorescence microscopy, flow cytometry, and other imaging techniques.
Propriétés
IUPAC Name |
1-(3-nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O4/c14-13(15,16)9-4-5-11(19)17(7-9)12(20)8-2-1-3-10(6-8)18(21)22/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVDHWSCHSJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


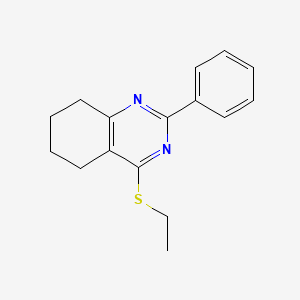
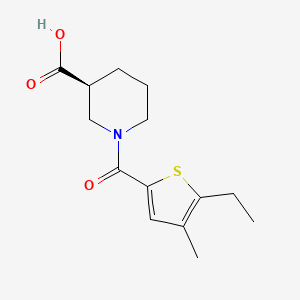

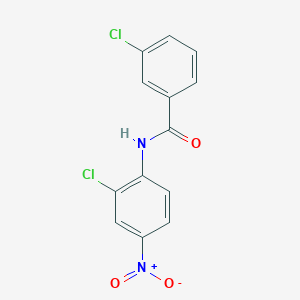
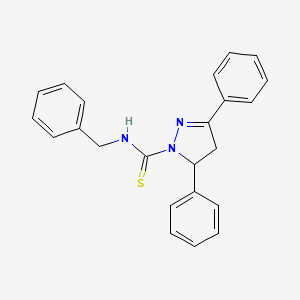
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)
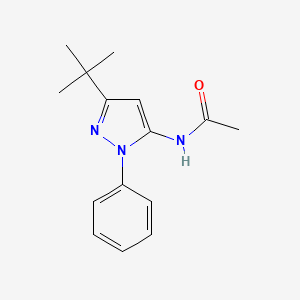
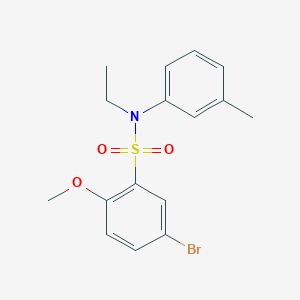
![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)

![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)
